REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]([NH:15][CH:16]([CH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[NH:30][CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33])[C:17](OCC)=[O:18])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:5])[CH3:2].C[O-].[Na+]>CO>[CH2:35]([O:34][C:32]([CH2:31][N:30]1[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=2[CH2:23][CH2:22][CH:16]([NH:15][CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:17]1=[O:18])=[O:33])[CH3:36] |f:1.2|
|
Name
|
ethyl 2-(1-ethoxycarbonyl-3-phenylpropylamino)-4-[o-(ethoxycarbonylmethylamino)phenyl]butyrate
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(CCC1=CC=CC=C1)NC(C(=O)OCC)CCC1=C(C=CC=C1)NCC(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 65 hours
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with dichloromethane (200 ml)
|
Type
|
WASH
|
Details
|
the combined organic solutions washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CN1C(C(CCC2=C1C=CC=C2)NC(CCC2=CC=CC=C2)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |